Cas no 301159-80-8 (3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one)

3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one is a chromenone derivative featuring a benzothiazole substituent, which enhances its structural complexity and potential reactivity. This compound is of interest due to its fused heterocyclic framework, combining chromenone and benzothiazole moieties, which may impart unique photophysical or biological properties. The ethyl and methoxy functional groups at the 6- and 7-positions, respectively, contribute to its steric and electronic profile, potentially influencing solubility and binding interactions. Such derivatives are often explored in materials science or medicinal chemistry for applications requiring tailored molecular architectures. Its well-defined structure makes it suitable for further functionalization or mechanistic studies.
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one structure
301159-80-8 structure
Product Name:3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one
CAS No:301159-80-8
MF:C20H17NO3S
MW:351.418884038925
CID:6479356
Update Time:2025-10-31

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one
    • 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one
    • 4H-1-Benzopyran-4-one, 3-(2-benzothiazolyl)-6-ethyl-7-methoxy-2-methyl-
    • Inchi: 1S/C20H17NO3S/c1-4-12-9-13-16(10-15(12)23-3)24-11(2)18(19(13)22)20-21-14-7-5-6-8-17(14)25-20/h5-10H,4H2,1-3H3
    • InChI Key: AVTKYJJZVLWBKB-UHFFFAOYSA-N
    • SMILES: C1(C)OC2=CC(OC)=C(CC)C=C2C(=O)C=1C1=NC2=CC=CC=C2S1

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F0308-0805-2μmol
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one
301159-80-8 90%+
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F0308-0805-5μmol
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F0308-0805-1mg
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F0308-0805-2mg
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one
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F0308-0805-3mg
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F0308-0805-4mg
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one
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F0308-0805-5mg
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one
301159-80-8 90%+
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$69.0 2023-05-17
Life Chemicals
F0308-0805-10mg
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one
301159-80-8 90%+
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$79.0 2023-05-17

Additional information on 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one

Introduction to 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one (CAS No. 301159-80-8)

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 301159-80-8, belongs to the chromenone class, which is well-documented for its diverse pharmacological properties. The presence of multiple functional groups, including benzothiazole, ethyl, methoxy, and methyl substituents, contributes to its unique chemical profile and suggests a wide range of possible interactions with biological targets.

The chromenone scaffold is particularly interesting because it exhibits a broad spectrum of biological activities, making it a valuable scaffold for drug discovery. In recent years, researchers have been exploring chromenones for their antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one may enhance its binding affinity to certain enzymes or receptors, thereby modulating biological pathways relevant to disease treatment.

One of the most compelling aspects of this compound is its potential as a lead molecule in the development of novel therapeutics. The benzothiazole moiety is known for its ability to interact with various biological targets, including proteins and nucleic acids. This interaction can lead to the inhibition or activation of specific pathways, depending on the context. For instance, benzothiazole derivatives have been shown to exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation.

Recent studies have also highlighted the importance of 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one in the development of anticancer agents. Chromenones have been found to induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting key signaling pathways. The structural features of this compound may allow it to selectively target cancer cells while minimizing toxicity to healthy cells. This selectivity is crucial for the development of effective anticancer therapies that can be used in clinical settings.

The ethyl and methoxy substituents in 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one may play a critical role in modulating its pharmacokinetic properties. These groups can influence solubility, metabolic stability, and distribution within the body. Optimizing these properties is essential for ensuring that the compound reaches its target site effectively and remains active long enough to exert its therapeutic effect.

In addition to its potential therapeutic applications, 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one has also been studied for its antimicrobial properties. Antibacterial and antifungal agents are critical for treating infections caused by resistant pathogens. The benzothiazole moiety has been shown to disrupt bacterial cell membranes and inhibit essential bacterial enzymes. This makes it a promising candidate for developing new antibiotics that can combat multidrug-resistant bacteria.

The methoxy group in particular has been identified as a key structural element that enhances biological activity. Methoxy-substituted compounds often exhibit improved bioavailability and reduced toxicity compared to their unsubstituted counterparts. This is likely due to the methoxy group's ability to stabilize charged intermediates during metabolic processes, thereby reducing the formation of reactive oxygen species that can cause cellular damage.

From a synthetic chemistry perspective, 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-octahydrophenanthrene represents an excellent example of how functional group manipulation can lead to the discovery of novel bioactive molecules. The synthesis of this compound involves multi-step reactions that showcase the versatility of modern organic synthesis techniques. Researchers have developed efficient synthetic routes that allow for high yields and minimal purification steps, making it feasible to produce sufficient quantities for preclinical studies.

The growing interest in 3-(1,3-benzothiazol 2 yl) 6 ethyl 7 methoxy 2 methyl 4H chromen 4 one underscores the importance of chromenone derivatives in medicinal chemistry. As our understanding of disease mechanisms continues to evolve, so does our ability to design molecules that target these mechanisms with high precision. The structural complexity of this compound provides a rich foundation for further exploration and optimization.

In conclusion, 301159 80 8 represents a promising candidate for further research in drug discovery. Its unique structural features and demonstrated biological activities make it an attractive molecule for developing new therapeutics targeting various diseases. As research progresses, 301159 80 8 will likely continue to play a significant role in advancing our understanding of how small molecules can be used to treat human diseases.

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